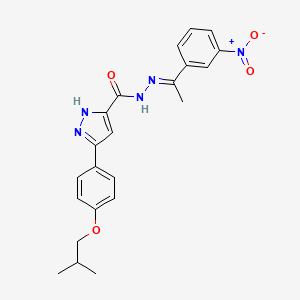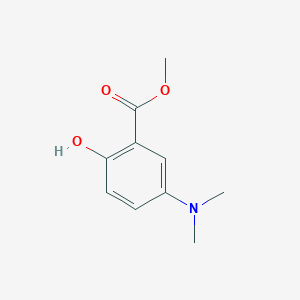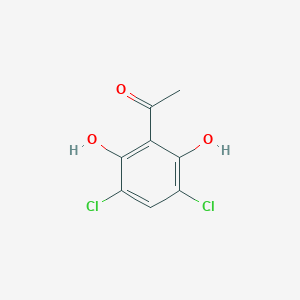
1-Iodo-2,6-dimethylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-2,6-dimethylnaphthalene, with the chemical formula C₁₂H₁₁I, is a substituted naphthalene derivative. It features an iodine atom at the 1-position and two methyl groups at the 2- and 6-positions of the naphthalene ring. This compound belongs to the class of halogenated aromatic hydrocarbons.
Méthodes De Préparation
a. Synthetic Routes: 1-Iodo-2,6-dimethylnaphthalene can be synthesized through the following steps:
Esterification: Start with naphthalene-2,6-dicarboxylic acid diethyl ester (the diester of naphthalene-2,6-dicarboxylic acid). React this diester with methyl bromide under alkaline conditions to obtain the methyl ester of 2,7-dimethylnaphthalene.
Hydrogenation: Hydrogenate the methyl ester using a suitable catalyst (such as platinum or palladium) to yield this compound.
b. Industrial Production: Industrial-scale production methods for this compound are not widely documented due to its rarity and specialized applications.
Analyse Des Réactions Chimiques
1-Iodo-2,6-dimethylnaphthalene can participate in various chemical reactions:
Halogenation: The iodine atom can undergo substitution reactions with other halogens (e.g., chlorine or bromine).
Reduction: Reduction of the carbonyl group in the ester precursor yields the final compound.
Arylation: The methyl groups can be further modified through arylation reactions.
Common reagents include iodine, reducing agents (such as hydrogen gas), and suitable catalysts.
Applications De Recherche Scientifique
1-Iodo-2,6-dimethylnaphthalene finds applications in:
Organic Synthesis: It serves as a building block for more complex organic molecules.
Materials Science: Its derivatives may be used in the design of functional materials.
Pharmaceutical Research: Researchers explore its potential as a pharmacophore or scaffold for drug development.
Mécanisme D'action
The exact mechanism by which 1-Iodo-2,6-dimethylnaphthalene exerts its effects depends on its specific application. It may interact with cellular targets, modulate biological pathways, or exhibit specific chemical reactivity.
Comparaison Avec Des Composés Similaires
While 1-Iodo-2,6-dimethylnaphthalene is relatively unique due to its specific substitution pattern, similar compounds include other halogenated naphthalenes and methyl-substituted naphthalenes.
Remember that this compound’s rarity and specialized use make it an intriguing subject for further research and exploration
Propriétés
Numéro CAS |
36374-83-1 |
|---|---|
Formule moléculaire |
C12H11I |
Poids moléculaire |
282.12 g/mol |
Nom IUPAC |
1-iodo-2,6-dimethylnaphthalene |
InChI |
InChI=1S/C12H11I/c1-8-3-6-11-10(7-8)5-4-9(2)12(11)13/h3-7H,1-2H3 |
Clé InChI |
NZIOZUJLJOIMRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=C(C=C2)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(2,4-dichlorophenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12006337.png)
![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12006338.png)

![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12006352.png)






![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12006405.png)
